![molecular formula C14H24N4 B8747442 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine CAS No. 503629-25-2](/img/structure/B8747442.png)
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine
Vue d'ensemble
Description
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is a chemical compound that features a benzene ring substituted with a diamine group and a propyl chain linked to a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(4-methylpiperazin-1-yl)aniline with appropriate reagents under controlled conditions. One common method includes the use of furan-2-carbonyl chloride to prepare furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways and effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Used as a precursor in organic synthesis.
N-methylpiperazine: Involved in the preparation of various pharmaceutical intermediates.
4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-sulfonamide: Exhibits similar structural features and applications.
Uniqueness
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both diamine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
503629-25-2 |
|---|---|
Formule moléculaire |
C14H24N4 |
Poids moléculaire |
248.37 g/mol |
Nom IUPAC |
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H24N4/c1-17-9-11-18(12-10-17)8-2-7-16-14-5-3-13(15)4-6-14/h3-6,16H,2,7-12,15H2,1H3 |
Clé InChI |
MEMCCQUMSXPDPE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B8747362.png)
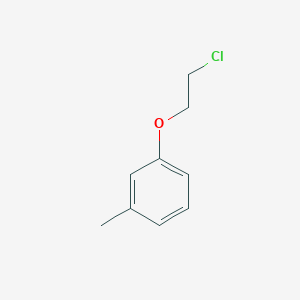
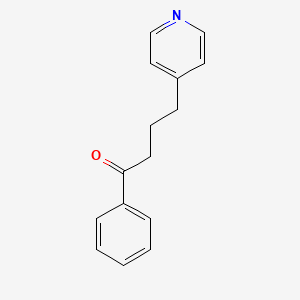



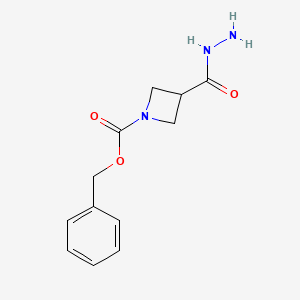
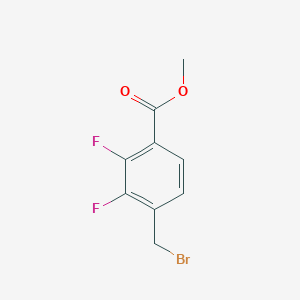
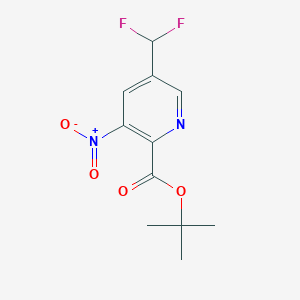
![7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8747432.png)
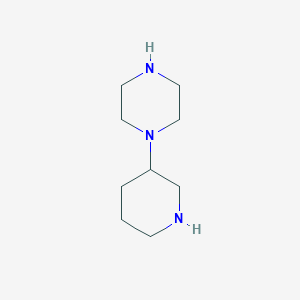
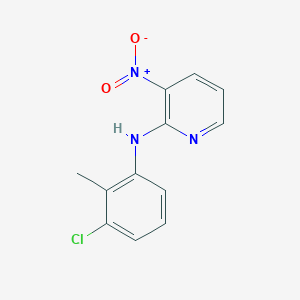
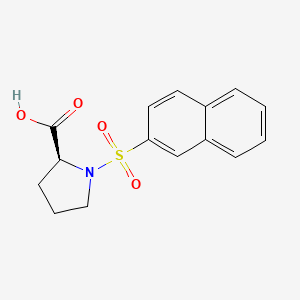
![Methyl 10-bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylate](/img/structure/B8747463.png)
